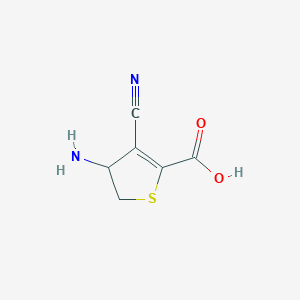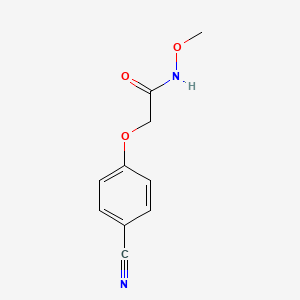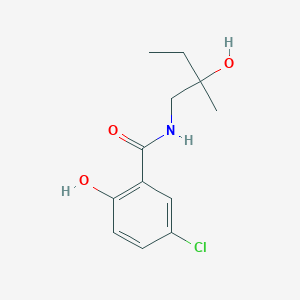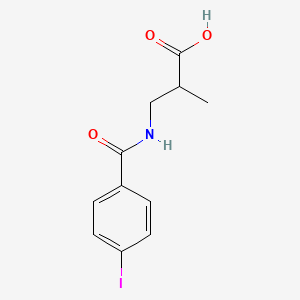![molecular formula C29H31PSi B14909383 (2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organophosphorus compound It is characterized by the presence of a biphenyl structure substituted with diethyl(methyl)silyl and diphenylphosphane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the silyl and phosphane groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the silyl group.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the biphenyl core.
Wissenschaftliche Forschungsanwendungen
(2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane involves its ability to coordinate with metal centers. The phosphane group acts as a donor, forming stable complexes that can facilitate various catalytic processes. The silyl group can also influence the electronic properties of the compound, enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: A simpler organophosphorus compound with similar reactivity.
1,1’-Biphenyl, 2-methyl-: A biphenyl derivative with a methyl group substitution.
Biphenyl: The parent compound without any substitutions.
Uniqueness
(2’-(Diethyl(methyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to the combination of silyl and phosphane groups on the biphenyl core. This combination provides distinct electronic and steric properties, making it a versatile ligand in catalysis and a valuable building block in material science.
Eigenschaften
Molekularformel |
C29H31PSi |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
[2-[2-[diethyl(methyl)silyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C29H31PSi/c1-4-31(3,5-2)29-23-15-13-21-27(29)26-20-12-14-22-28(26)30(24-16-8-6-9-17-24)25-18-10-7-11-19-25/h6-23H,4-5H2,1-3H3 |
InChI-Schlüssel |
SCBLSFZMAVQJEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(CC)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)





![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
